N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
Description
Properties
Molecular Formula |
C24H23N3O4S2 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C24H23N3O4S2/c1-3-13-26-23(30)21(33-24(26)32)20-17-7-5-6-8-18(17)27(22(20)29)14-19(28)25-15-9-11-16(12-10-15)31-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,25,28)/b21-20- |
InChI Key |
LXRQLQAKQWSSRJ-MRCUWXFGSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Indole-Thiazolidinone Core Assembly
The target molecule features a 1H-indole moiety fused to a 4-thiazolidinone ring via an exocyclic double bond. A validated approach involves cyclocondensation of thiosemicarbazide intermediates with thioglycolic acid under acidic conditions. For example:
-
Synthesis of 5-fluoro-3-phenyl-1H-indole hydrazide : Reacting 5-fluoro-3-phenylindole with hydrazine hydrate in ethanol yields the hydrazide intermediate.
-
Thiosemicarbazide formation : Treating the hydrazide with aryl isothiocyanates in refluxing ethanol produces thiosemicarbazides.
-
Cyclization to 4-thiazolidinone : Heating the thiosemicarbazide with thioglycolic acid in the presence of conc. HCl induces cyclization, forming the thiazolidinone ring.
Critical parameters :
Acetamide Sidechain Introduction
The N-(4-ethoxyphenyl)acetamide group is introduced via nucleophilic acyl substitution :
-
Activation of acetic acid : Generating the acetyl chloride derivative using thionyl chloride or DCC.
-
Coupling with 4-ethoxyaniline : Reacting the activated acetyl species with 4-ethoxyaniline in dichloromethane or THF at 0–5°C.
Yield optimization :
Stepwise Synthetic Procedure
Preparation of (3Z)-3-(4-Oxo-3-Propyl-2-Thioxo-1,3-Thiazolidin-5-Ylidene)-2,3-Dihydro-1H-Indol-2-One
-
Starting material : 1H-indole-2,3-dione (isatin derivative)
-
Propylamine incorporation :
-
React isatin with propylamine in ethanol (reflux, 6 hr) to form 3-propylaminoindole-2-one.
-
-
Thiazolidinone formation :
Characterization data :
N-(4-Ethoxyphenyl)Acetamide Coupling
-
Acetyl chloride generation :
-
Add thionyl chloride (1.2 equiv) dropwise to acetic acid (0°C, 1 hr).
-
-
Aminolysis :
-
Mix with 4-ethoxyaniline (1.0 equiv) in dry THF.
-
Stir at room temperature for 24 hr.
-
-
Workup :
-
Quench with ice-water, extract with ethyl acetate, dry over Na2SO4.
-
Yield : 78–85% (reported for analogous reactions).
Reaction Optimization and Challenges
Stereochemical Control
The (3Z)-configuration of the exocyclic double bond is critical for biological activity. Strategies to enforce Z-selectivity:
-
Thermodynamic control : Prolonged heating in polar aprotic solvents (DMF, DMSO).
-
Steric effects : Bulky substituents on the thiazolidinone nitrogen (e.g., propyl group) favor Z-form.
Analytical confirmation :
Purification Challenges
Comparative Analysis of Synthetic Methods
| Parameter | Method A () | Method B () |
|---|---|---|
| Reaction Time | 18–24 hr | 6–8 hr |
| Yield | 65–72% | 78–85% |
| Stereoselectivity | Z:E = 4:1 | Z:E = 7:1 |
| Purity (HPLC) | >95% | >98% |
Scalability and Green Chemistry Considerations
Recent advances emphasize catalyst-free one-pot synthesis for similar hybrids:
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Key Observations :
- Thiazolidinone Substituents: Propyl (target) vs. ethoxypropyl or phenethyl groups alter steric bulk and hydrogen-bonding capacity, influencing molecular conformation (evidenced by CCS differences).
- Collision Cross-Section (CCS): The target compound’s [M+H]+ CCS (228.2 Ų) is higher than the 3-ethoxypropyl analog (223.6 Ų) , suggesting a more extended conformation due to the propyl-thiazolidinone group.
Biological Activity
N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, antibacterial properties, and other relevant pharmacological effects.
Chemical Structure
The compound's structure is characterized by a thiazolidinone core linked to an indole moiety, which is significant for its biological interactions. The molecular formula is with a molecular weight of 525.7 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The thiazolidinone ring can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.
- Receptor Modulation : The compound may bind to receptors that regulate cell signaling, influencing processes such as apoptosis and cell proliferation.
Antibacterial Activity
Research has shown that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | Target Bacteria | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | E. coli | 88.46 | |
| Compound B | S. aureus | 91.66 | |
| N-(4-Ethoxyphenyl) derivative | S. aureus | TBD | TBD |
Anticancer Potential
Thiazolidinone derivatives have been explored for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
- Antimicrobial Studies : A study focusing on thiazolidinones reported that derivatives exhibited a broad spectrum of antimicrobial activity, with some compounds showing up to 90% inhibition against pathogenic bacteria .
- Antioxidant Activity : Research has indicated that certain thiazolidinone derivatives possess significant antioxidant capabilities, which could be beneficial in preventing diseases associated with oxidative damage .
- Anticancer Activity : In vitro studies have suggested that thiazolidinones can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Q & A
Q. Advanced
- Catalytic Control : Use Z-selective palladium catalysts to prevent isomerization .
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize the Z-isomer by influencing tautomeric equilibrium .
- Temperature : Reactions at 40–60°C minimize thermal rearrangement.
HPLC with chiral columns monitors configuration fidelity .
What initial biological screening models are appropriate for assessing activity?
Q. Basic
- Enzyme Inhibition : Kinase assays (IC₅₀ determination at 1–100 μM) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Testing : CLSI-guided susceptibility assays .
How to resolve discrepancies in biological activity data across studies?
Q. Advanced
- Variable Standardization : Control cell line genetic backgrounds (e.g., EGFR status) and assay pH (6.8 for tumor microenvironments) .
- Orthogonal Assays : Validate kinase inhibition with surface plasmon resonance (SPR) alongside enzyme assays .
- Purity Verification : Require HPLC ≥95% purity to exclude batch variability .
What strategies establish structure-activity relationships (SAR) for derivatives?
Q. Advanced
- Modular Synthesis : Replace ethoxyphenyl with halogens (e.g., -Cl) or methoxy groups .
- QSAR Modeling : Use Hammett σ values and ClogP to correlate substituents with activity .
- Biological Profiling : Test 10+ derivatives to identify critical moieties (e.g., thioxo-thiazolidinone for kinase inhibition) .
How to address poor solubility in pharmacological assays?
Q. Advanced
- Co-Solvents : Use DMSO/PEG 400 mixtures to enhance solubility up to 50 μM .
- Structural Modifications : Introduce polar groups (-OH, -COOH) at the acetamide terminus .
- Nanoparticle Formulation : Encapsulate in PLGA for improved bioavailability .
What computational approaches predict target interactions?
Q. Advanced
- Molecular Docking : AutoDock Vina predicts binding poses (e.g., with EGFR kinase, PDB:1M17) .
- MD Simulations : 50 ns trajectories in GROMACS assess complex stability (RMSD <2 Å) .
- Pharmacophore Modeling : Align thiazolidinone and indole moieties with active site residues .
How to validate target engagement in cellular models?
Q. Advanced
- CRISPR Knockout : Ablate putative targets (e.g., AKT1) to confirm loss of activity .
- CETSA : Detect thermal stabilization of targets upon compound binding .
- Competitive Pull-Down Assays : Use biotinylated probes to quantify binding affinity (Kd ≤10 nM) .
What key physicochemical properties influence research utility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
